REACTION_CXSMILES
|
OC([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]([CH:15]([CH3:17])[CH3:16])[CH:8]=1)S(O)(=O)=O.[Na].O.C1(C)C=CC(S(O)(=O)=[O:27])=CC=1.OO.S(S([O-])=O)([O-])=O.[Na+].[Na+]>CO>[CH:15]([C:9]1[CH:8]=[C:7]([OH:27])[CH:12]=[CH:11][C:10]=1[O:13][CH3:14])([CH3:17])[CH3:16] |f:2.3,5.6.7,^1:17|
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Name
|
hydroxy-(3-isopropyl-4-methoxyphenyl)methanesulfonic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(S(=O)(=O)O)C1=CC(=C(C=C1)OC)C(C)C
|
Name
|
|
Quantity
|
1300 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
908 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
10.4 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.625 L
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
6.5 L
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 22 L three-necked round bottom flask equipped with mechanical agitation
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° to 5° C
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled once more to 0° to 5° C.
|
Type
|
STIRRING
|
Details
|
After stirring at least 0.5 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the white solids were washed with ethyl acetate (8 L)
|
Type
|
STIRRING
|
Details
|
agitated
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
ADDITION
|
Details
|
Cyclohexane was added if necessary
|
Type
|
CUSTOM
|
Details
|
separation
|
Type
|
WASH
|
Details
|
The organic phase was washed with sodium bicarbonate (4 L, 10% aqueous solution)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by vacuum distillation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=C(C=CC1OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 g | |
YIELD: PERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |